molecular formula C17H17N3O5 B13409314 Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B13409314
M. Wt: 343.33 g/mol
InChI Key: DIOVRLZHVYPFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzo[c][1,2,5]oxadiazole moiety fused with a dihydropyridine ring system. This compound is of significant interest due to its potential pharmacological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[c][1,2,5]oxadiazole core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the cyclization and condensation processes. The reactions are often carried out under controlled temperatures and pressures to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in solvents like dichloromethane or ethanol under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds .

Mechanism of Action

The mechanism of action of Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator in tumor hypoxia, thereby exerting its anticancer effects . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific combination of the benzo[c][1,2,5]oxadiazole and dihydropyridine moieties.

Properties

IUPAC Name

dimethyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-8-12(16(21)23-3)14(13(9(2)18-8)17(22)24-4)10-6-5-7-11-15(10)20-25-19-11/h5-7,14,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOVRLZHVYPFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC3=NON=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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